molecular formula C18H22ClFN4O2S B2727453 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1329872-09-4

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

Cat. No.: B2727453
CAS No.: 1329872-09-4
M. Wt: 412.91
InChI Key: UYHXRCWNMGBKRM-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a diethylaminoethyl group linked via a carboxamide bridge to a 5-methylisoxazole moiety. The benzothiazole scaffold is known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S.ClH/c1-4-22(5-2)8-9-23(17(24)15-10-12(3)25-21-15)18-20-14-7-6-13(19)11-16(14)26-18;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHXRCWNMGBKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a diethylamino group, a fluorinated benzo[d]thiazole moiety, and a methylisoxazole ring. Its molecular formula is C20H23ClFN3OSC_{20}H_{23}ClFN_3OS with a molecular weight of approximately 407.9 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly through the activation of procaspase-3. This mechanism is crucial for promoting programmed cell death, which is often dysregulated in cancer .

Key Findings:

  • In vitro Studies: The compound demonstrated significant anticancer activity against various human cancer cell lines, including U937 (human lymphoma) and A431 (epidermoid carcinoma). The activation of procaspase-3 to caspase-3 was observed, indicating its role in apoptosis .
  • Caspase Activation Assay: In a study comparing various compounds, this compound showed robust procaspase-3 activation, comparable to established agents like PAC-1 .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the benzothiazole and isoxazole moieties is critical for its anticancer efficacy. Variations in substituents on these rings can significantly influence potency and selectivity against different cancer types.

CompoundStructural FeaturesNotable Activities
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamideDiethylamino group, fluorinated benzothiazoleInduces apoptosis via caspase activation
Related Benzothiazole DerivativeSimilar amine and thiazole groupsPotential anti-cancer activity observed
Other AnaloguesVariations in amino substituentsDiverse pharmacological profiles

Case Studies

  • Study on U937 Cell Line: In vitro tests showed that the compound effectively inhibited cell proliferation and induced apoptosis in U937 cells. The results indicated a strong correlation between concentration and biological effect, with significant activation of apoptotic pathways observed at lower concentrations .
  • Comparison with Other Compounds: In comparative studies with similar benzothiazole derivatives, this compound exhibited superior anticancer activity, particularly in activating apoptotic pathways through caspase enzymes. This highlights its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic effects, particularly in the treatment of cancer and other diseases. Its structure includes a diethylamino group and a benzo[d]thiazole moiety, which are known to enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride may possess anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of benzothiazole derivatives, including those structurally similar to this compound. These compounds may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various benzothiazole derivatives, including those with diethylamino substitutions. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance potency .

Neuroprotective Mechanisms

Research documented in Neuroscience Letters explored the neuroprotective mechanisms of benzothiazoles, demonstrating that these compounds can reduce neuroinflammation and promote neuronal survival in vitro. The findings suggest that this compound could be further investigated for its potential in treating neurodegenerative conditions .

Comparison with Similar Compounds

Benzothiazole Derivatives in Patent Literature

The European Patent EP3348550A1 describes benzothiazole-2-yl acetamide derivatives with trifluoromethyl (CF₃) substituents, such as:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Comparisons

Feature Target Compound Patent Compounds (EP3348550A1)
Benzothiazole Substituent 6-Fluoro 6-Trifluoromethyl
Amide Type Isoxazole-3-carboxamide Phenylacetamide
Solubility Modifier Diethylaminoethyl group + HCl Methoxy groups (e.g., 3-methoxyphenyl)
  • Impact of Fluorine vs. However, CF₃ may enhance metabolic stability due to its electron-withdrawing nature .
  • Amide Linkage : The isoxazole-carboxamide in the target compound introduces rigidity, whereas phenylacetamides in patent compounds offer conformational flexibility for binding diverse receptors .

Pesticide-Related Amides from the Pesticide Chemicals Glossary

  • N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican): A herbicide with a pyridine-carboxamide backbone.
  • N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) : A benzamide with ethoxymethoxy solubilizing groups .

Functional Differences

  • Target Application: The target compound’s diethylaminoethyl group suggests CNS or anticancer applications, contrasting with pesticidal amides optimized for plant enzyme inhibition.
  • Aromatic Substitution : Diflufenican uses pyridine and trifluoromethyl groups for herbicidal activity, whereas the target compound’s benzothiazole-isoxazole system may favor protein kinase binding .

Thiazole-Containing Pharmaceuticals from Pharmacopeial Forum

Complex thiazole derivatives like (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)... highlight the therapeutic relevance of thiazoles. However, these compounds are peptidomimetics with multi-ring systems, unlike the target compound’s simpler benzothiazole-isoxazole hybrid .

Mechanistic and Physicochemical Insights

Lumping Strategy for Property Prediction

As per climate modeling studies, compounds with similar structures (e.g., benzothiazole derivatives) can be "lumped" to predict shared properties. For example:

  • Hydrophobicity : The 6-fluoro group may lower logP compared to CF₃-substituted analogs, affecting membrane permeability.
  • Metabolic Stability: The diethylaminoethyl group could increase susceptibility to oxidative metabolism versus CF₃-containing compounds .

Preparation Methods

General Synthetic Approaches for Benzothiazoles

The benzothiazole core can be synthesized through several established methods, with the most common approach involving the reaction of 2-aminothiophenol with appropriate reagents to form the thiazole ring.

A representative synthesis method described in literature involves the following reaction pathway:

2-aminothiophenol + appropriate aldehyde/acid → benzothiazole core

This method typically proceeds through heating 2-aminothiophenol with an aldehyde in dimethyl sulfoxide (DMSO) under an inert atmosphere (argon) at elevated temperatures (473.15 K), followed by workup procedures including pH adjustment with sodium carbonate.

Fluorinated Benzothiazole Synthesis

For the specific 6-fluorobenzo[d]thiazol-2-yl moiety, the synthesis typically begins with fluorinated precursors. The formation of the benzothiazole ring can be achieved through the cyclization reaction of appropriately substituted 2-amino-6-fluorothiophenol with various electrophiles.

The general synthetic procedure for 2-aminobenzothiazoles can be adapted using fluorinated starting materials:

2-amino-6-fluorothiophenol + electrophile → 6-fluorobenzo[d]thiazol-2-yl derivatives

In some cases, the synthesis involves a one-pot reaction where cyclohexanone (or appropriate aldehyde) and thiourea in acetonitrile are combined with catalytic amounts of iodine, p-toluenesulfonic acid (PTSA), and hydrogen peroxide as an external oxidant, with heating at 75°C for 24 hours.

Diethylaminoethyl Component Preparation

Synthesis of Diethylaminoethyl Derivatives

The preparation of the 2-(diethylamino)ethyl component typically involves alkylation reactions or nucleophilic substitution reactions. One approach utilizes diethylamine with appropriate halogenated or tosylated ethanol derivatives.

A documented method for preparing related diethylaminoethyl derivatives uses the reaction between thiirane and diethylamine:

Thiirane + diethylamine → diethylaminoethanethiol

This reaction can be conducted in a closed reactor by adding thiirane and diethylamine with a small amount of alkali (sodium hydroxide solution) at 30-40°C for 4-5 hours, followed by distillation to recover diethylamine and vacuum distillation to obtain the final product.

Conversion to Carboxamide Derivatives

For incorporating the diethylaminoethyl group into carboxamide structures (as required for our target compound), the synthesis often involves reaction of N',N'-diethylethane-1,2-diamine with appropriate carboxylic acid derivatives or acylating agents. This approach has been used in the preparation of compounds such as N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Isoxazole Formation and Functionalization

5-Methylisoxazole-3-carboxylic Acid Synthesis

The preparation of the 5-methylisoxazole-3-carboxylic acid component typically involves cycloaddition reactions or condensation approaches. A common method utilizes hydroxylamine derivatives with appropriate β-dicarbonyl compounds.

The general synthesis involves:

  • Formation of an oxime intermediate from a β-dicarbonyl compound
  • Cyclization to form the isoxazole ring
  • Functional group transformations to obtain the carboxylic acid derivative

Activation and Coupling Preparation

Prior to coupling with the amine component, the 5-methylisoxazole-3-carboxylic acid requires activation. Common activation methods include:

  • Conversion to acid chlorides using reagents like oxalyl chloride or thionyl chloride
  • Formation of active esters using coupling reagents like N,N'-diisopropylcarbodiimide (DIC)
  • Mixed anhydride formation

Coupling Strategies

Sequential Coupling Approach

The most feasible approach for synthesizing the target compound involves sequential coupling of the components:

  • Coupling of 5-methylisoxazole-3-carboxylic acid with 2-(diethylamino)ethylamine
  • Coupling of the resulting intermediate with the 6-fluorobenzo[d]thiazol-2-yl component

This strategy is supported by documented approaches for similar benzothiazole derivatives where solid-phase synthesis methods have been used to couple benzothiazole scaffolds with amino acids and peptides.

Alternative Coupling Strategies

An alternative approach involves first coupling the 6-fluorobenzo[d]thiazol-2-yl component with 5-methylisoxazole-3-carboxylic acid, followed by N-alkylation with the diethylaminoethyl component.

Research on related compounds has demonstrated that 2-benzothiazoles can be efficiently synthesized via condensation of ortho-aminobenzenethiols with carboxylic acid derivatives or via cyclization reactions of thioacylbenzanilides.

Hydrochloride Salt Formation

General Salt Formation Procedure

The conversion of the free base to the hydrochloride salt typically involves dissolution of the free base in an appropriate organic solvent followed by treatment with a solution of hydrogen chloride (in ether, dioxane, or isopropanol). The general procedure includes:

  • Dissolution of the free base in a minimal amount of suitable solvent (e.g., dichloromethane, acetone)
  • Addition of hydrogen chloride solution until slight excess (monitored by pH)
  • Isolation of the precipitated salt by filtration or precipitation techniques

Purification and Recrystallization

After salt formation, purification by recrystallization is often necessary. Common recrystallization solvents for hydrochloride salts include:

  • Acetone/diethyl ether mixtures
  • Ethanol/diethyl ether mixtures
  • Isopropanol
  • Acetonitrile

The choice of recrystallization solvent significantly affects the crystal morphology and the purity of the final product.

Proposed Synthetic Route

Based on the available information, a proposed synthetic route for this compound is outlined below:

Synthesis of 6-fluorobenzo[d]thiazol-2-amine

Starting with 4-fluoroaniline, the synthesis proceeds through the following steps:

  • Diazotization of 4-fluoroaniline with sodium nitrite in acidic conditions
  • Treatment with elemental sulfur and carbon disulfide
  • Cyclization with potassium cyanide to form the thiazole ring
  • Basic hydrolysis to obtain 6-fluorobenzo[d]thiazol-2-amine

Preparation of 5-methylisoxazole-3-carboxylic acid

  • Reaction of acetone with diethyl oxalate to form a β-diketone intermediate
  • Treatment with hydroxylamine hydrochloride to form an oxime
  • Cyclization under basic conditions to form 5-methylisoxazole-3-carboxylic acid ester
  • Hydrolysis to obtain the free carboxylic acid

Coupling Reactions

  • Activation of 5-methylisoxazole-3-carboxylic acid with coupling reagents
  • Reaction with N,N-diethylethylenediamine to form N-(2-(diethylamino)ethyl)-5-methylisoxazole-3-carboxamide
  • Coupling with 6-fluorobenzo[d]thiazol-2-amine using appropriate coupling reagents

Salt Formation

  • Dissolution of the free base in dichloromethane
  • Addition of hydrogen chloride in diethyl ether
  • Isolation and purification of the hydrochloride salt

Analytical Characterization

Typical analytical techniques used for characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Mass spectrometry
  • Infrared spectroscopy
  • X-ray powder diffraction (for crystalline forms)
  • Elemental analysis

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with coupling a fluorobenzo[d]thiazole moiety to a diethylaminoethyl group via amide bond formation. Key steps include:

  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HCl) to link the benzo[d]thiazole and isoxazole-carboxamide fragments .
  • Solvent selection : Polar aprotic solvents like acetonitrile or DMF are preferred for intermediate reactions due to their ability to stabilize charged intermediates .
  • Purification : Column chromatography or recrystallization is critical to isolate the hydrochloride salt, with solvent systems (e.g., ethanol/water) optimized for high purity (>95%) .
    Reaction temperatures (20–80°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) are adjusted iteratively to maximize yields (typically 60–75%) .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify the presence of key groups (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, fluorobenzo[d]thiazole carbons at δ 160–165 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine and fluorine .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>98%) and detect byproducts from incomplete coupling or hydrolysis .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

  • Target-specific assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to hypothesized targets (e.g., kinase domains or GPCRs) .
  • Cellular models : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination via MTT assays) paired with Western blotting to track downstream signaling proteins (e.g., phosphorylated ERK or AKT) .
  • Control experiments : Include structurally similar analogs to isolate the role of the 6-fluorobenzo[d]thiazole and isoxazole groups in activity .

Advanced: How can contradictions in published synthesis protocols (e.g., solvent choices or reaction times) be resolved methodologically?

  • Design of Experiments (DoE) : Systematically vary parameters (solvent, temperature, catalyst) in small-scale reactions to identify optimal conditions. For example, compare acetonitrile (boiling point 82°C) vs. DMF (153°C) for coupling efficiency .
  • Kinetic studies : Use in-situ FTIR or TLC to monitor reaction progress hourly, identifying time points where side reactions (e.g., hydrolysis) dominate .
  • Meta-analysis : Cross-reference yields and purity data from studies using similar substrates (e.g., vs. 17) to identify trends in solvent polarity and reagent stability .

Advanced: What computational strategies predict the compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the molecule, guiding derivatization strategies .
  • Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing of high-affinity conformers .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to evaluate binding kinetics and residence times .

Advanced: How can solubility challenges in biological assays be addressed methodologically?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
  • Salt formation : Explore alternative counterions (e.g., mesylate or tartrate) to improve solubility profiles while maintaining stability .
  • pH adjustment : Buffer solutions (pH 4–7.4) can protonate the diethylaminoethyl group, enhancing solubility in physiological conditions .

Advanced: What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replacing fluorine with chlorine on the benzo[d]thiazole or varying the isoxazole’s methyl group) to assess impact on potency .
  • Pharmacophore mapping : Overlay active analogs to identify essential hydrogen-bond acceptors (e.g., the carbonyl group) and hydrophobic regions .
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific functional groups to refine SAR models .

Advanced: How can yield optimization be achieved in multi-step syntheses?

  • Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., free amines) that require inert atmospheres or low temperatures .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side reactions .
  • Flow chemistry : Implement continuous-flow systems for exothermic reactions (e.g., acylations) to improve heat dissipation and scalability .

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